(R)-Pronethalol

Description

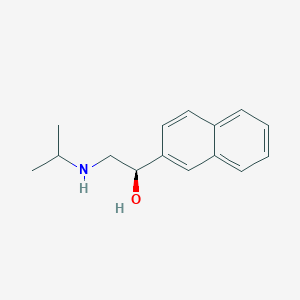

Structure

3D Structure

Properties

CAS No. |

5696-91-3 |

|---|---|

Molecular Formula |

C15H19NO |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

(1R)-1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol |

InChI |

InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/t15-/m0/s1 |

InChI Key |

HRSANNODOVBCST-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)NC[C@@H](C1=CC2=CC=CC=C2C=C1)O |

Canonical SMILES |

CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |

Origin of Product |

United States |

Historical Context and Foundational Significance of R Pronethalol in Beta Adrenergic Antagonist Research

Genesis and Early Development within the Beta-Adrenergic Receptor Antagonist Class

The story of (R)-Pronethalol begins with the broader quest to develop drugs that could selectively block the effects of adrenaline and noradrenaline on the heart. In the mid-20th century, Sir James Black, a Scottish pharmacologist, hypothesized that such a drug could alleviate the symptoms of angina pectoris by reducing the heart's oxygen demand. wikipedia.org This was a revolutionary concept, shifting the focus from coronary vasodilation to reducing cardiac workload.

The initial breakthrough came with the synthesis of dichloroisoproterenol (B1670464) (DCI), a compound that demonstrated beta-blocking activity but also possessed significant intrinsic sympathomimetic activity (ISA), meaning it also partially stimulated the receptors it was meant to block. nih.gov This limited its clinical utility. Building on this, researchers at Imperial Chemical Industries (ICI) in Great Britain, including Black, developed pronethalol in the early 1960s. wikipedia.orgremedypublications.com Pronethalol, initially studied as a racemic mixture, was one of the first non-selective beta-adrenergic blocker compounds to show clinical promise. wikipedia.orgnih.gov It was introduced in 1962 and represented a significant step forward from DCI. wikipedia.org

Precursor Role in the Elucidation of Beta-Adrenergic Receptor Theory

Pronethalol's development and study were instrumental in solidifying Raymond Ahlquist's 1948 theory of distinct alpha- and beta-adrenergic receptors. wikipedia.orgremedypublications.com Ahlquist's ideas were initially met with skepticism, but the ability of pronethalol to selectively block the beta-receptor mediated responses to catecholamines provided strong evidence for their existence. nih.gov The compound's antagonist activity, with less pronounced agonist effects compared to DCI, helped to validate the concept of competitive antagonism at beta-receptors. remedypublications.com

The research surrounding pronethalol and its successor, propranolol (B1214883), was crucial in demonstrating that blocking the cardiac response to adrenergic agonists could be a viable therapeutic strategy for conditions like angina pectoris and cardiac arrhythmias. remedypublications.com This work laid the groundwork for the entire class of beta-blockers and revolutionized the treatment of cardiovascular disease. remedypublications.comwikipedia.org

Transition from Racemic Pronethalol to Enantiomer-Specific Investigations

Like many synthetic chiral molecules, pronethalol was initially produced and studied as a racemic mixture, containing equal amounts of its two enantiomers: this compound and (S)-Pronethalol. However, as analytical techniques advanced, researchers began to investigate the distinct pharmacological properties of individual enantiomers. It is now a well-established principle in pharmacology that enantiomers of a chiral drug can have different potencies and even different biological activities. chromatographyonline.comnih.gov

Studies on the stereochemistry of beta-blockers revealed that the beta-blocking activity resides primarily in one enantiomer. For pronethalol, it was discovered that the (R)-(-)-enantiomer was significantly more potent as a beta-receptor antagonist than the (S)-(+)-form. mdpi.com One study found the (R)-enantiomer to be 49 times more active than the (S)-enantiomer. mdpi.com This finding was critical, as it highlighted the importance of stereoselectivity in drug design and spurred further research into developing single-enantiomer drugs to maximize therapeutic benefit and potentially reduce side effects. nih.gov

Academic Research Findings Influencing its Subsequent Discontinuation from Further Development

Despite its initial promise, the clinical development of pronethalol was halted due to significant safety concerns that emerged from academic and preclinical research. remedypublications.com One of the most critical findings was the discovery that long-term administration of pronethalol caused thymic tumors in mice, raising concerns about its carcinogenic potential in humans. wikipedia.orgremedypublications.comresearchgate.net

In addition to the carcinogenicity findings, pronethalol was also associated with neurological side effects in clinical trials. researchgate.net These adverse effects, coupled with the development of a more potent and safer alternative, propranolol, led to the discontinuation of pronethalol from further clinical development. wikipedia.orgremedypublications.com Propranolol, which was developed shortly after pronethalol, had a higher potency and lacked the intrinsic sympathomimetic activity and carcinogenic concerns associated with its predecessor. wikipedia.orgremedypublications.com

The story of pronethalol's discontinuation serves as a crucial case study in drug development, demonstrating the importance of rigorous, long-term safety studies and the iterative process of improving upon initial discoveries to create safer and more effective medications.

Stereochemistry and Enantiomeric Purity in R Pronethalol Research

Elucidation of Chiral Centers and Enantiomeric Forms of Pronethalol

Pronethalol, with the chemical name 2-isopropylamino-1-(naphthalen-2-yl)ethanol, contains a single chiral center at the carbon atom bearing the hydroxyl group. wvu.edumsu.edu The presence of this asymmetric carbon results in the existence of two non-superimposable mirror-image isomers, known as enantiomers. wvu.edu These enantiomers are designated as (R)-pronethalol and (S)-pronethalol based on the Cahn-Ingold-Prelog priority rules, which assign a specific three-dimensional arrangement of the substituents around the chiral center. msu.edulibretexts.org The (R)-enantiomer is also referred to as the (–)-enantiomer, while the (S)-enantiomer is the (+)-form, indicating the direction in which they rotate plane-polarized light. mdpi.comresearchgate.net

The three-dimensional structure of these enantiomers is crucial for their interaction with biological targets, such as adrenergic receptors. researchgate.net The specific spatial arrangement of the hydroxyl group, the amino group, and the naphthalene (B1677914) ring determines the binding affinity and subsequent pharmacological response. researchgate.net

Stereoselective Pharmacological Activity of the (R)-Enantiomer versus the (S)-Enantiomer

The pharmacological activity of pronethalol is highly stereoselective, with the (R)-(–)-enantiomer being significantly more potent as a β-adrenergic blocker than the (S)-(+)-enantiomer. mdpi.comresearchgate.net Research has shown that the (R)-enantiomer of pronethalol is approximately 49 times more active than its (S)-counterpart. mdpi.comresearchgate.net This marked difference in activity highlights the importance of stereochemistry in drug action, where the "eutomer" (this compound) is the pharmacologically more active and desirable isomer, and the "distomer" ((S)-pronethalol) is the less active one. mdpi.com

Interestingly, the stereoselectivity can vary depending on the specific pharmacological effect being measured. For instance, in the context of antidysrhythmic activity against ouabain- and adrenalin-induced arrhythmias, racemic pronethalol and its (S)-(+)-isomer showed similar activity, while the (R)-(–)-isomer exhibited only low activity, suggesting a non-specific mechanism for this particular effect. mdpi.com

The differential activity of the enantiomers is attributed to their distinct interactions with the chiral environment of the β-adrenergic receptor. researchgate.net The specific three-dimensional structure of the (R)-enantiomer allows for a more complementary fit into the receptor's binding site, leading to a stronger and more effective blockade. researchgate.net

Pharmacological Activity of Pronethalol Enantiomers

| Enantiomer | Relative β-blocking Activity | Antidysrhythmic Activity (ouabain- and adrenalin-induced) |

|---|---|---|

| This compound | ~49 times more active than (S)-enantiomer mdpi.comresearchgate.net | Low activity mdpi.com |

| (S)-Pronethalol | Less active | Similar to racemic pronethalol mdpi.com |

Methodologies for Enantiomeric Resolution and Purity Assessment in Research

Given the significant differences in pharmacological activity between the enantiomers of pronethalol, methods for their separation (enantiomeric resolution) and the determination of their purity are crucial for research and potential therapeutic applications. ceon.rsnih.gov Several chromatographic and electrophoretic techniques have been developed for this purpose.

High-performance liquid chromatography (HPLC) is a widely used method for the chiral separation of pronethalol enantiomers. ceon.rschromatographyonline.com This can be achieved through two main approaches:

Direct methods: These involve the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. ceon.rschromatographyonline.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. ceon.rs

Indirect methods: This approach involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers. ceon.rsnih.gov These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. nih.gov

Capillary electrophoresis (CE) has also emerged as a powerful technique for enantiomeric resolution. nih.gov Non-aqueous capillary electrophoresis using a chiral counter ion, such as (-)-2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid, has been shown to provide high enantioresolutions for amines like pronethalol. nih.gov Affinity capillary electrophoresis using human serum albumin as a chiral selector is another effective method. researchgate.net

Kinetic resolution, a method based on the differential reaction rates of enantiomers with a chiral catalyst or reagent, has also been applied to the synthesis of enantiomerically pure this compound. diva-portal.org

The assessment of enantiomeric purity, often expressed as enantiomeric excess (ee), is typically performed using the same analytical techniques employed for resolution, such as chiral HPLC or CE. ceon.rsresearchgate.net

Methodologies for Enantiomeric Resolution of Pronethalol

| Method | Principle | Key Features |

|---|---|---|

| Chiral HPLC (Direct) | Use of a chiral stationary phase to form transient diastereomeric complexes. ceon.rschromatographyonline.com | Widely used, various CSPs available. chromatographyonline.com |

| Chiral HPLC (Indirect) | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. ceon.rsnih.gov | Formation of stable diastereomers. nih.gov |

| Capillary Electrophoresis | Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector. nih.govresearchgate.net | High efficiency and resolution. nih.gov |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral agent to obtain one enantiomer in excess. diva-portal.org | Useful for asymmetric synthesis. diva-portal.org |

Molecular and Cellular Mechanisms of Action of R Pronethalol

Beta-Adrenergic Receptor Antagonism at the Molecular Level

(R)-Pronethalol exerts its primary pharmacological effects through the competitive antagonism of beta-adrenergic receptors. This mechanism involves direct interaction with these receptors on the cell surface, leading to a cascade of intracellular events. As an antagonist, it blocks the binding of endogenous catecholamines, such as epinephrine and norepinephrine, thereby inhibiting the normal physiological responses mediated by these signaling molecules.

This compound is characterized as a non-selective beta-adrenergic antagonist. medchemexpress.com This classification signifies that it does not exhibit significant preference for either β1 or β2 adrenergic receptor subtypes, binding to both with considerable affinity. mdpi.com The β1-adrenergic receptors are predominantly located in cardiac tissue, where their stimulation leads to increases in heart rate and contractility. The β2-adrenergic receptors are found in various tissues, including the smooth muscles of the bronchi and blood vessels, where their activation typically results in relaxation. By blocking both receptor subtypes, pronethalol can influence a wide range of physiological processes. This non-selective profile was a hallmark of early beta-blocker development, from which more subtype-selective agents were later derived. mdpi.com

The affinity and binding dynamics of beta-blockers like this compound are quantitatively assessed using techniques such as radioligand displacement assays. These assays are a cornerstone for characterizing the interaction between a ligand and its receptor. nih.gov The methodology involves incubating cell membranes or tissues containing the target receptor with a fixed concentration of a radiolabeled ligand (a ligand tagged with a radioactive isotope) that is known to bind specifically to the receptor.

Increasing concentrations of an unlabeled ligand, such as this compound, are then added to the mixture. The unlabeled compound competes with the radioligand for the same binding sites on the receptor. By measuring the decrease in radioactivity bound to the receptor at different concentrations of the unlabeled ligand, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) is determined, which is the concentration of the unlabeled ligand required to displace 50% of the specifically bound radioligand.

This IC50 value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the unlabeled ligand for the receptor. A lower Ki value indicates a higher binding affinity. For instance, studies on the related non-selective beta-blocker Propranolol (B1214883), have used radioligands like [3H]-DHA to determine its high affinity for both β1 and β2 receptors, yielding specific Ki values. glpbio.comnih.gov

Table 1: Illustrative Binding Affinities of Propranolol for Beta-Adrenergic Receptors

| Receptor Subtype | Ki Value (nM) |

| β1AR | 1.8 glpbio.com |

| β2AR | 0.8 glpbio.com |

This table shows data for Propranolol to illustrate typical affinity values obtained through radioligand binding assays for a non-selective beta-blocker.

The binding of an agonist (like epinephrine) to a beta-adrenergic receptor initiates a downstream signaling cascade. Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). researchgate.net The molecule cAMP then acts as a crucial second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to the final physiological response (e.g., increased heart rate).

As a beta-adrenergic antagonist, this compound disrupts this pathway at its inception. By competitively blocking the receptor, it prevents agonist binding and subsequent G-protein activation. This inhibitory action directly leads to a lack of adenylyl cyclase stimulation. Consequently, the rate of cAMP synthesis from ATP is significantly reduced. This decrease in intracellular cAMP levels prevents the activation of PKA and the phosphorylation of its target substrates, ultimately blocking the cellular response that would have been triggered by the catecholamine.

Investigation of Intrinsic Sympathomimetic Activity (ISA)

Intrinsic Sympathomimetic Activity (ISA) refers to the capacity of some beta-blocker compounds to act as partial agonists at the beta-adrenergic receptor. taylorandfrancis.comnih.gov This means that in addition to blocking the effects of potent endogenous agonists like epinephrine, they can weakly stimulate the receptor themselves, particularly in states of low catecholamine levels. nih.govwikipedia.org

Research into the properties of pronethalol has generally concluded that it is devoid of intrinsic sympathomimetic activity. nih.gov One study specifically noted that the (R)-enantiomer of pronethalol exhibited only low activity in the context of certain arrhythmias, indicating the effect was non-specific rather than a true partial agonism at the receptor. mdpi.com This distinguishes it from other beta-blockers, such as pindolol or acebutolol, which are known to possess ISA. taylorandfrancis.com The lack of ISA means that this compound acts as a pure antagonist, solely blocking the receptor without providing any level of background stimulation.

Research into Non-Adrenergic Molecular Interactions

Beyond its well-established role as a beta-adrenergic antagonist, research has uncovered that pronethalol engages in molecular interactions independent of the adrenergic system. These findings suggest a broader pharmacological profile for the compound.

A significant non-adrenergic effect of pronethalol is its role as a potent inhibitor of Sry-box 2 (Sox2) expression. medchemexpress.comnih.gov Sox2 is a transcription factor crucial for maintaining the self-renewal and pluripotency of stem cells and is implicated in various developmental and pathological processes. nih.govnih.gov

Studies have demonstrated that pronethalol's inhibitory effect on Sox2 is not mediated through beta-adrenergic receptors. nih.gov Instead, the mechanism involves the modulation of the Notch signaling pathway. Specifically, pronethalol has been found to significantly reduce the expression of RBPJκ (Recombination signal binding protein for immunoglobulin kappa J region), a key downstream effector of Notch signaling. nih.gov This reduction in RBPJκ levels prevents its binding to the Sox2 promoter region, thereby suppressing Sox2 gene transcription. nih.gov

The cellular consequences of this Sox2 inhibition are significant. For example, in the context of cerebral arteriovenous malformations, the suppression of Sox2 by pronethalol helps to stabilize endothelial cell differentiation and proper blood vessel formation. medchemexpress.comnih.gov In other research, reducing Sox2 with pronethalol has been shown to ameliorate vascular calcification. nih.gov A 2-day treatment with 10 μM of pronethalol can reduce Sox2 expression to less than 10% of its initial level. medchemexpress.com

Table 2: Summary of Pronethalol's Effect on the RBPJκ-Sox2 Pathway

| Target Molecule | Effect of Pronethalol | Consequence |

| RBPJκ | Decreased expression nih.gov | Reduced binding to Sox2 promoter nih.gov |

| Sox2 | Potent inhibition of expression medchemexpress.comnih.govnih.gov | Stabilization of endothelial differentiation medchemexpress.comnih.gov |

Influence on Endothelial Differentiation and Lumen Formation in in vitro and in vivo Models

Research into the effects of pronethalol on vascular structures has revealed its significant role in modulating endothelial cell behavior, particularly in the context of endothelial differentiation and the formation of vascular lumens. The available scientific literature primarily details the actions of racemic pronethalol, and the specific contributions of the (R)-enantiomer to these effects have not been fully elucidated. However, the findings for the racemic mixture provide a foundational understanding of its impact on vasculogenesis and vascular stability.

Studies have demonstrated that pronethalol plays a crucial role in stabilizing endothelial differentiation and promoting proper lumen formation. nih.govmedchemexpress.comnih.gov This activity is particularly relevant in pathological conditions such as cerebral arteriovenous malformations (AVMs), where the integrity of the vascular endothelium is compromised. In AVMs, endothelial cells can undergo an endothelial-to-mesenchymal transition (EndMT), leading to a loss of endothelial identity, increased plasticity, and disordered lumen structure. nih.gov Pronethalol has been identified as an agent that can counteract these detrimental changes.

The primary mechanism underlying these effects is the potent inhibition of Sox2 (SRY-box transcription factor 2) expression by pronethalol. nih.govmedchemexpress.comnih.gov Elevated levels of Sox2 in endothelial cells are associated with the disruption of lumen formation and the development of cerebral AVMs. nih.gov By inhibiting Sox2, pronethalol helps to maintain endothelial cell identity and stabilize the formation of coherent vascular lumens. nih.gov Interestingly, the therapeutic effects of pronethalol on endothelial differentiation may occur through pathways independent of its well-known β-adrenergic receptor antagonism. nih.gov

In vivo Evidence:

An in vivo study utilizing Mgp–/– mice, a model for cerebral AVMs, demonstrated that daily administration of pronethalol resulted in the stabilization of endothelial differentiation and lumen formation, leading to an improvement in the AVM phenotype. nih.govmedchemexpress.com

The table below summarizes the key research findings regarding the influence of racemic pronethalol on endothelial differentiation and lumen formation.

| Model System | Key Findings | Associated Molecular Targets |

| In vivo (Mgp-/- mice) | Stabilized endothelial differentiation and lumen formation; improved cerebral AVMs. | - |

| In vitro (Endothelial Cells) | Identified as an inhibitor of processes that lead to lumen disorder. | Sox2 |

Structure Activity Relationship Sar Studies Pertaining to R Pronethalol

Comparative SAR Analysis with Dichloroisoproterenol (B1670464) (DCI) and Propranolol (B1214883)

The journey to effective beta-blockade began with modifications of the beta-agonist isoproterenol (B85558). The first significant antagonist developed was Dichloroisoproterenol (DCI), in which the catechol hydroxyl groups of isoproterenol were replaced by chlorine atoms. pharmacy180.comijrpc.com While DCI demonstrated beta-blocking activity, it was not a pure antagonist and retained substantial partial agonist (intrinsic sympathomimetic) activity, which limited its clinical utility. oup.comahajournals.org

The development of pronethalol marked a significant advancement. ijrpc.com By replacing the dichlorophenyl ring of DCI with a larger, more rigid naphthyl ring system, chemists created a compound with significantly less intrinsic activity. ijrpc.comoup.com This modification from a substituted phenyl ring to a naphthyl group was a key step in transitioning from a partial agonist to a more effective antagonist. ijrpc.comreddit.com Pronethalol was the first beta-blocker to be used clinically for conditions like angina and hypertension. ijrpc.com

However, the evolution did not stop there. A subsequent modification, the insertion of an oxymethylene bridge (—OCH₂—) between the naphthyl ring and the ethanolamine (B43304) side chain of pronethalol, led to the synthesis of propranolol. pharmacy180.comwikipedia.org This structural change resulted in a class of compounds known as aryloxypropanolamines, which are generally more potent beta-blockers than the arylethanolamines like pronethalol. wikipedia.org Propranolol emerged as a pure antagonist, devoid of the intrinsic sympathomimetic activity that characterized DCI and to a lesser extent, pronethalol, and it became the benchmark against which other beta-blockers are compared. pharmacy180.comijrpc.com

| Compound | Key Structural Feature | Relative Activity Profile | Reference |

|---|---|---|---|

| Dichloroisoproterenol (DCI) | Dichlorophenyl ring | Partial Agonist (Significant intrinsic activity) | oup.comwikipedia.org |

| Pronethalol | Naphthylethanolamine structure | Antagonist (Less intrinsic activity than DCI) | oup.comnih.gov |

| Propranolol | Aryloxypropanolamine structure (naphthyl ring + oxymethylene bridge) | Pure Antagonist (Higher potency, no intrinsic activity) | pharmacy180.comijrpc.comwikipedia.org |

Impact of Naphthyl Ring System and Side Chain Modifications on Receptor Interaction

The nature of the aromatic ring system is a primary determinant of a beta-blocker's activity and selectivity. pharmacy180.comnih.gov In pronethalol, the replacement of the catechol group found in agonists with a naphthyl ring was a critical modification that conferred antagonist properties. pharmacy180.comijrpc.com This larger aromatic system is thought to induce a different conformational change in the receptor upon binding compared to agonists, leading to blockade rather than activation. ijrpc.com

The naphthyl ring system in both pronethalol and propranolol contributes to their non-selective binding to both β1 and β2-adrenergic receptors. nih.gov In general, beta-blockers with aromatic rings other than a substituted phenyl ring tend to be non-selective. nih.gov The lipophilicity endowed by the naphthyl group also influences the pharmacokinetic properties of these molecules. oup.compharmacyfreak.com

Modifications to the side chain are equally crucial for receptor interaction. The transition from the arylethanolamine structure of pronethalol to the aryloxypropanolamine structure of propranolol by introducing an oxymethylene bridge significantly enhanced antagonist potency. pharmacy180.comwikipedia.org This structural alteration effectively lengthens the side chain, but the change in attachment point from C-2 of the naphthalene (B1677914) ring in pronethalol to C-1 via an ether linkage in propranolol maintains an optimal distance between the aromatic ring and the amine group for receptor binding. reddit.com For optimal activity, the side chain must contain a secondary amine with a bulky substituent, such as an isopropyl or tert-butyl group, which is believed to be crucial for binding to the beta-receptor. pharmacy180.commlsu.ac.in

| Structural Moiety | Impact on Receptor Interaction | Example Compound(s) | Reference |

|---|---|---|---|

| Naphthyl Ring | Confers antagonist properties; contributes to non-selectivity (β1/β2) and high lipophilicity. | Pronethalol, Propranolol | ijrpc.comnih.govpharmacyfreak.com |

| Ethanolamine Side Chain | Core structure for receptor binding; potency is moderate in arylethanolamines. | Pronethalol | wikipedia.org |

| Oxymethylene Bridge | Creates aryloxypropanolamine structure, significantly increasing antagonist potency. | Propranolol | pharmacy180.comwikipedia.org |

| Isopropyl Group on Amine | Provides bulk required for optimal interaction with the beta-receptor. | Pronethalol, Propranolol, DCI | nih.govmlsu.ac.in |

Stereochemical Requirements for Beta-Adrenergic Receptor Binding and Antagonist Efficacy

The interaction of beta-blockers with their receptors is highly stereospecific. The ethanolamine side chain of pronethalol contains a chiral carbon atom at the position bearing the hydroxyl group. umich.edu This results in the existence of two enantiomers, (R)- and (S)-pronethalol.

Research has unequivocally demonstrated that beta-blocking activity resides predominantly in one of the enantiomers. For pronethalol, the (R)-(-)-enantiomer is the more active isomer (the eutomer), being approximately 49 times more potent as a beta-blocker than the (S)-(+)-enantiomer (the distomer). mdpi.comresearchgate.net This stereoselectivity underscores the importance of the specific three-dimensional orientation of the functional groups for effective binding to the adrenergic receptor. mdpi.com The hydroxyl group and the protonated amino group are thought to form critical hydrogen bonds with the receptor, and the precise spatial arrangement of the (R)-enantiomer facilitates this interaction more effectively. umich.eduresearchgate.net

| Compound | More Active Enantiomer (Eutomer) | Relative Potency of Eutomer vs. Distomer | Reference |

|---|---|---|---|

| Pronethalol | (R)-(-) | ~49 times more potent | mdpi.comresearchgate.net |

| Propranolol | (S)-(-) | ~100 times more potent | pharmacy180.commdpi.com |

| Dichloroisoproterenol (DCI) | Levo-isomer ((-)-isomer) | ~40 times more potent | umich.edu |

Synthetic Methodologies for R Pronethalol and Chiral Intermediates

Historical and Contemporary Synthetic Routes to Pronethalol

Pronethalol was the first β-adrenergic receptor antagonist to be developed for clinical use, introduced in 1962. wikipedia.org Its discovery by James Black and associates at Imperial Chemical Industries (ICI) marked a significant milestone in pharmacology. wikipedia.orgwikipedia.org However, it was soon superseded by propranolol (B1214883) due to findings of carcinogenicity in mice, which was suspected to be caused by a naphthalene (B1677914) epoxide metabolite. wikipedia.org

The foundational synthesis of pronethalol, which is still a basis for contemporary methods, involves a two-step process analogous to that used for other aryloxypropanolamine β-blockers like propranolol. jmedchem.com The general approach is as follows:

Formation of a Glycidyl (B131873) Ether Intermediate: The synthesis begins with the reaction of 2-naphthol (B1666908) with an epoxide precursor, typically epichlorohydrin, under basic conditions. This Williamson ether synthesis forms the racemic 2-(naphthalen-2-yl)methyl oxirane.

Nucleophilic Ring-Opening: The resulting epoxide intermediate undergoes nucleophilic attack by isopropylamine. This reaction opens the epoxide ring to form the final pronethalol structure, 1-(naphthalen-2-yl)-2-(propan-2-ylamino)ethanol, as a racemic mixture. jmedchem.comut.ac.ir

While this classical route is effective for producing the racemic mixture, modern pharmaceutical chemistry emphasizes the use of single-enantiomer drugs to enhance therapeutic efficacy and minimize potential side effects associated with the less active or inactive enantiomer. Therefore, contemporary efforts have largely shifted towards enantioselective methods to produce specific stereoisomers like (R)-Pronethalol.

Enantioselective Synthesis Approaches for this compound

The development of methods to synthesize enantiomerically pure β-blockers is a major area of research. As the pharmacological activity of these agents typically resides in a single enantiomer, accessing both the (R) and (S) forms in high purity is crucial for pharmacological studies and potential therapeutic applications. nih.gov

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for creating chiral molecules. dntb.gov.ua For β-blockers, organocatalytic methods are often employed in the key step of creating the chiral center. An efficient strategy involves the asymmetric aminolytic kinetic resolution (AKR) of racemic epoxides. Chiral organocatalysts can be used to selectively open one enantiomer of a racemic epoxide with an amine, leaving the other enantiomer unreacted and thus resolved.

For instance, chiral polymeric Co(III)-salen complexes have been used as recyclable organocatalysts for the asymmetric aminolytic kinetic resolution of racemic epoxides, which is a pathway to synthesizing enantiopure β-blockers. acs.org Another approach involves the L-proline-catalyzed α-aminoxylation of aldehydes, which serves as a key step in the enantioselective synthesis of β-blockers like (S)-propranolol, a method conceptually applicable to its isomer, pronethalol. ncl.res.in

Table 1: Examples of Organocatalytic Approaches Applicable to this compound Synthesis Note: These examples use analogs, but the principles are directly transferable to pronethalol synthesis.

| Catalytic Strategy | Key Intermediate | Catalyst Type | Typical Enantiomeric Excess (ee) |

| Asymmetric Ring-Opening of Epoxide | Naphthyl glycidyl ether | Chiral Co(III)-Salen Complex | >98% |

| α-Aminoxylation of Aldehyde | Chiral amino alcohol precursor | L-proline | >98% |

Biocatalysis utilizes enzymes or whole microbial cells to perform highly selective chemical transformations. mdpi.com For the synthesis of chiral β-blockers, lipase-catalyzed kinetic resolution is a widely adopted and highly effective method. nih.gov This strategy typically involves the resolution of a racemic intermediate, such as a 1-aryloxy-3-chloro-2-propanol.

In this process, a lipase (B570770) enzyme selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated. By choosing the appropriate enzyme and reaction conditions, either the (R) or (S) enantiomer can be obtained in high enantiomeric purity. nih.gov

For example, Pseudomonas cepacia lipase immobilized on ceramic particles has been successfully used in the one-pot reduction and in-situ resolution of chlorohydrins to produce both enantiomers of propranolol and sotalol (B1662669) with high enantioselectivity. nih.gov This chemoenzymatic approach is advantageous as it operates under mild conditions. nih.gov A key challenge in biocatalysis has been the lack of general applicability, often requiring a unique synthetic strategy for each target molecule. nih.gov However, recent efforts focus on developing universal chiral building blocks, such as optically pure glycidyl phthalimide, which can be derived from a lipase-catalyzed resolution and used to synthesize a range of (R)-β-blockers. nih.gov

Table 2: Biocatalytic Resolution for Chiral Beta-Blocker Intermediates

| Enzyme | Intermediate Resolved | Reaction Type | Resulting Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Pseudomonas cepacia Lipase (PS-C) | Racemic 1-(naphthalen-2-yloxy)-3-chloropropan-2-ol | Kinetic Resolution (Acylation) | (R)-1-(naphthalen-2-yloxy)-3-chloropropan-2-ol | High (>95%) |

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable from an industrial perspective as they reduce waste, save time, and lower costs. figshare.comresearchgate.net The development of one-pot chemoenzymatic processes for chiral β-blockers combines the efficiency of multistep transformations with the high selectivity of biocatalysts.

A notable example is the synthesis of enantiopure propranolol and sotalol via a one-pot reduction of the corresponding ketone followed by an in situ lipase-catalyzed resolution of the resulting chlorohydrin intermediate. nih.gov This method, utilizing Pseudomonas cepacia lipase, provides the desired chiral chlorohydrin and its acetate, which can then be converted to the target (R) or (S) amino alcohol in high enantiomeric purity. nih.gov Such integrated processes represent a significant advancement in the efficient and green synthesis of chiral pharmaceuticals.

Synthesis of Chiral Precursors and Intermediates for this compound Derivatization

The availability of enantiomerically pure building blocks is fundamental to the synthesis of chiral drugs like this compound and its derivatives. nih.gov The most crucial chiral intermediates for this class of β-blockers are epihalohydrins (like epichlorohydrin), glycidol (B123203) and its derivatives, and the corresponding halo-1,2-propanediols. nih.govnih.gov

Numerous chemo- and biocatalytic methods have been developed to produce these versatile precursors. nih.gov Asymmetric synthesis is a primary strategy, as exemplified by the Sharpless asymmetric epoxidation, which can produce chiral epoxides like (R)-glycidol from allylic alcohols. This epoxide can then be converted into other key intermediates. nih.gov

Another powerful strategy is the enzymatic kinetic resolution of racemic precursors. Lipases are frequently used for the resolution of racemic 1-aryloxy-3-chloro-2-propanols, which are direct precursors to the final β-blocker structure. nih.gov This approach allows for the separation of enantiomers, yielding the desired (R)-chlorohydrin intermediate which can then be used to synthesize a series of (R)-β-blockers with high optical purity preserved throughout the subsequent reaction steps. nih.gov The synthesis of these enantiopure intermediates at an early stage is often more efficient than resolving the final racemic drug. nih.gov

Table 3: Key Chiral Precursors for this compound Synthesis

| Precursor Name | Chemical Structure | Common Synthetic Method |

|---|---|---|

| (R)-Epichlorohydrin | C₃H₅ClO | Asymmetric Synthesis, Kinetic Resolution |

| (R)-Glycidol | C₃H₆O₂ | Sharpless Asymmetric Epoxidation |

| (R)-1-(Naphthalen-2-yloxy)-3-chloropropan-2-ol | C₁₃H₁₃ClO₂ | Biocatalytic Kinetic Resolution |

Pre Clinical Pharmacological Investigations of R Pronethalol

In Vitro Pharmacological Characterization

In vitro studies have been crucial for elucidating the direct effects of (R)-Pronethalol at the tissue and cellular level, specifically its interaction with cardiac tissues and its ability to counteract the effects of catecholamines.

Early investigations using isolated cardiac tissue preparations, such as guinea-pig right atrial strips, demonstrated that pronethalol acts as a competitive antagonist to the effects of adrenaline. nih.gov The presence of pronethalol caused a parallel shift to the right in the dose-response curves for adrenaline-induced increases in contraction rate, a hallmark of competitive antagonism. nih.gov

Significant stereoselectivity has been observed in this beta-blocking activity. The (R)-(–)-enantiomer of pronethalol is substantially more potent than the (S)-(+)-form. mdpi.comresearchgate.net Research has quantified this difference, showing the (R)-enantiomer to be approximately 49 times more active as a beta-adrenergic antagonist than the (S)-enantiomer. mdpi.comresearchgate.net This indicates that the beta-blocking properties of racemic pronethalol are overwhelmingly attributable to the (R)-isomer.

| Enantiomer | Relative Beta-Blocking Activity |

|---|---|

| (R)-(–)-Pronethalol | ~49 |

| (S)-(+)-Pronethalol | 1 |

The beta-blocking action of this compound extends to antagonizing various catecholamine-induced responses in cellular assays. As a competitive antagonist, it blocks the binding of agonists like adrenaline and isoprenaline to beta-adrenergic receptors, thereby preventing the downstream signaling cascade that leads to physiological responses such as increased heart rate and contractility. nih.gov The high potency of the (R)-enantiomer at these receptors confirms it as the primary source of the beta-blocking effect observed with the racemic mixture. mdpi.comresearchgate.net

In Vivo Animal Model Studies

In vivo studies in various animal models have provided a broader understanding of the systemic effects of this compound, both within the cardiovascular system and in other therapeutic contexts.

In anesthetized animal models, including cats and dogs, pronethalol effectively blocks the tachycardia induced by the beta-agonist isoprenaline. nih.gov Unlike beta-blockers that are pure antagonists, pronethalol was noted to cause no change in the resting heart rate of anesthetized cats, suggesting a degree of intrinsic sympathomimetic activity (ISA) or partial agonism. nih.govnih.gov This property means that in a state of low catecholamine stimulation, the drug itself can cause a slight stimulation of the beta-receptors. nih.govtaylorandfrancis.comnih.gov

Pronethalol has also been investigated for its effects on experimental cardiac arrhythmias. nih.gov It has been shown to be effective in preventing arrhythmias induced by adrenaline during anesthesia and in blocking ectopic ventricular tachycardia caused by large doses of adrenaline. nih.gov However, its antiarrhythmic properties show a complex stereoselectivity that is distinct from its beta-blocking action. In studies of ouabain- and adrenaline-induced arrhythmias, the (R)-(–)-isomer (the potent beta-blocker) exhibited low antiarrhythmic activity. mdpi.comnih.gov In contrast, the (S)-(+)-isomer was as effective as the racemate in this context, suggesting that the antiarrhythmic effect against digitalis-induced arrhythmias is not primarily mediated by beta-blockade but rather by a non-specific, membrane-stabilizing effect. mdpi.comnih.gov

Beyond its cardiovascular applications, pronethalol has been explored in non-cardiovascular research. In mouse models of cerebral arteriovenous malformations (AVMs), racemic pronethalol was found to limit the formation of these lesions. nih.gov The mechanism appears to be related to the inhibition of Sox2 expression, which helps to stabilize endothelial cell differentiation and proper blood vessel lumen formation. nih.gov This therapeutic effect may be independent of its action on beta-adrenergic receptors. nih.gov

Comparative Pharmacodynamics with Propranolol (B1214883) in Pre-clinical Settings

Propranolol was developed as a successor to pronethalol, and pre-clinical studies directly comparing the two compounds revealed significant differences in potency and intrinsic activity. nih.gov

In multiple experimental settings, propranolol proved to be a substantially more potent beta-receptor antagonist. It was found to be approximately 10 to 20 times more active than pronethalol in antagonizing the chronotropic effects of adrenaline on isolated guinea-pig atria and about 10 times more active in blocking isoprenaline-induced tachycardia and vasodepression in anesthetized cats and dogs. nih.gov

A key pharmacodynamic difference lies in their intrinsic sympathomimetic activity (ISA). While pronethalol exhibited some partial agonist activity, often resulting in no change or a slight increase in resting heart rate, propranolol is devoid of ISA. nih.gov This was demonstrated in anesthetized cats, where increasing doses of propranolol led to a progressive bradycardia (slowing of the heart rate), an effect not seen with pronethalol. nih.gov The hypotensive effect observed with pronethalol in some animal studies was suggested to be a manifestation of its ISA, rather than a direct result of beta-blockade. nih.gov

| Parameter | Pronethalol | Propranolol | Reference |

|---|---|---|---|

| Relative Potency (β-blockade) | 1 | ~10-20x higher | nih.gov |

| Effect on Resting Heart Rate (Anesthetized Cat) | No change | Progressive bradycardia | nih.gov |

| Intrinsic Sympathomimetic Activity (ISA) | Present | Absent | nih.gov |

Future Directions in R Pronethalol Academic Research

Exploration of Undiscovered Molecular Targets and Ligand-Directed Signaling

While (R)-Pronethalol is primarily recognized for its interaction with β-adrenergic receptors, its complete molecular activity profile is likely more complex. Future research will focus on identifying novel or secondary molecular targets and exploring the subtleties of its signaling mechanisms.

Undiscovered Molecular Targets: Initial research established Pronethalol as a non-selective β-adrenergic antagonist medchemexpress.comnih.gov. However, emerging evidence suggests its effects may not be limited to these receptors. For instance, studies have shown that Pronethalol can act as a potent inhibitor of Sox2 expression, a transcription factor involved in cellular differentiation and development medchemexpress.com. This finding opens a new avenue for investigating its potential role in contexts beyond the cardiovascular system. Another area of interest is its potential interaction with other receptor systems, such as the epidermal growth factor receptor (EGFR), where related β-blockers have been shown to influence receptor trafficking and downstream signaling mdpi.com. Systematic screening against a broader panel of receptors and enzymes is a critical next step.

Ligand-Directed Signaling: The concept of ligand-directed signaling, or biased agonism, proposes that a ligand can stabilize specific receptor conformations, leading to the preferential activation of certain downstream pathways over others (e.g., G-protein-dependent vs. β-arrestin-dependent pathways) nih.govnih.govcase.edu. While β-adrenoceptors classically couple to Gsα proteins to stimulate cAMP production, they can also activate alternative signaling cascades nih.gov. Future investigations should aim to determine whether this compound acts as a neutral antagonist across all signaling outputs or if it exhibits bias, potentially inhibiting one pathway while having no effect on, or even activating, another. This line of inquiry could reveal previously unknown functional selectivity and explain aspects of its pharmacological profile that are not captured by simple affinity measurements.

Table 1: Potential Molecular Targets and Signaling Pathways for Future this compound Research

| Target/Pathway | Known/Hypothesized Role | Potential Research Focus |

|---|---|---|

| β1/β2-Adrenergic Receptors | Primary targets; antagonism leads to cardiovascular effects. nih.gov | Investigation of ligand-directed signaling and biased antagonism. nih.gov |

| Sox2 Transcription Factor | Pronethalol is a potent inhibitor of its expression. medchemexpress.com | Elucidation of the mechanism of inhibition and its functional consequences. |

| EGFR Signaling Pathway | Related compounds affect receptor trafficking. mdpi.com | Study of this compound's influence on EGFR internalization and signaling. |

| β-Arrestin Pathways | Alternative signaling pathway for β-adrenoceptors. case.edu | Characterization of this compound's effect on β-arrestin recruitment and signaling. |

Advancements in Asymmetric Synthetic Strategies for Improved Yields and Enantioselectivity

The production of enantiomerically pure this compound is essential for precise pharmacological studies. While classical resolution methods exist, modern research is focused on developing more efficient and scalable asymmetric synthetic strategies. Recent advances in catalysis and biocatalysis offer promising routes to improve both the chemical yield and the enantioselectivity of the synthesis. frontiersin.orgnih.govchiralpedia.com

Chemoenzymatic Routes: Enzymes are highly effective chiral catalysts. Chemoenzymatic approaches for synthesizing related β-blockers have utilized lipase-catalyzed kinetic resolution of key intermediates. nih.gov This method can produce chiral building blocks with very high enantiomeric excess (>99% ee) that can then be converted to the final (R)-enantiomer. nih.gov Another powerful biocatalytic method is the asymmetric reduction of a prochiral ketone precursor using alcohol dehydrogenases (ADHs), which can directly establish the required stereocenter with excellent purity. nih.gov

Catalytic Asymmetric Synthesis: Strategies that avoid the need for resolving a racemic mixture are often more efficient. One such approach involves the desymmetrization of achiral starting materials like glycerol, using chiral auxiliaries to direct the formation of a specific enantiomer. researchgate.net Furthermore, the development of novel chiral organocatalysts and transition metal complexes continues to provide new tools for asymmetric reactions, such as the enantioselective ring-opening of epoxides, which is a key step in the synthesis of many β-blockers. acs.org

Table 2: Comparison of Advanced Asymmetric Synthesis Strategies

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

|---|---|---|

| Lipase-Catalyzed Kinetic Resolution | Uses enzymes to selectively acylate one enantiomer of a racemic intermediate. nih.gov | High enantioselectivity (>99% ee); applicable to key synthetic precursors. |

| ADH-Catalyzed Asymmetric Reduction | Biocatalytic reduction of a prochiral ketone to form the chiral alcohol. nih.gov | Direct formation of the desired stereocenter; high enantiomeric purity. |

| Glycerol Desymmetrization | Starts with an achiral molecule and uses a chiral auxiliary to induce asymmetry. researchgate.net | Avoids resolution of racemates; potentially more atom-economical. |

| Chiral Ligand/Metal Catalysis | Employs chiral transition metal complexes for enantioselective transformations. acs.org | Broad applicability to key bond-forming reactions; tunable selectivity. |

Integration with Modern Computational Chemistry and Drug Design Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery and pharmacology. researchgate.netresearchgate.netneuroquantology.com For this compound, these in silico methods can provide profound insights into its molecular interactions, guide the design of new pharmacological probes, and help interpret experimental data.

Molecular Docking and Simulation: Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to its receptor. nih.govopenmedicinalchemistryjournal.com Docking studies of this compound within the crystal structures of β-adrenergic receptors can reveal the specific amino acid residues that are critical for its binding and stereoselectivity. researchgate.netresearchgate.net These models can be further refined using molecular dynamics (MD) simulations, which simulate the movement of the ligand-receptor complex over time, providing a more dynamic and realistic picture of the binding event. This information is crucial for understanding why the (R)- and (S)-enantiomers have different biological activities.

Virtual Screening and De Novo Design: Computational approaches can accelerate the discovery of new molecules with desired properties. crsp.dznih.gov Virtual screening can be used to search large chemical libraries for compounds that are structurally similar to this compound but may have improved selectivity for a specific receptor subtype. crsp.dz Conversely, de novo design algorithms can build novel molecular structures from scratch within the receptor's binding site, generating entirely new chemical scaffolds designed for optimal interaction. openmedicinalchemistryjournal.com These methods can be used to design more selective antagonists or biased ligands based on the this compound template.

Table 3: Applications of Computational Chemistry in this compound Research

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity of this compound at receptor sites. nih.govmdpi.com | Identification of key molecular interactions and basis for stereoselectivity. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-receptor complex. | Understanding of binding stability and conformational changes in the receptor. |

| Virtual Screening | Search digital libraries for compounds with similar binding properties. crsp.dz | Identification of new ligands with potentially improved selectivity or novel activity. |

| De Novo Drug Design | Computationally generate novel molecules optimized for a target's binding site. openmedicinalchemistryjournal.com | Design of novel pharmacological probes based on the this compound scaffold. |

Elucidation of Comprehensive Biochemical Pathways and Metabolomic Profiles Relevant to its Action

The full biological impact of a compound extends beyond its direct interaction with a primary target. Metabolomics, the large-scale study of small molecules (metabolites) in a biological system, offers a powerful approach to capture a snapshot of the physiological response to this compound. plos.orgdrtsoukalas.comelsevierpure.com

While specific metabolomic data for Pronethalol is limited, studies on the closely related compound Propranolol (B1214883) provide a roadmap for future research. Metabolomic profiling of Propranolol has revealed significant alterations in key metabolic pathways, including those involved in energy metabolism, catecholamine degradation, and lipid metabolism. nih.govnih.gov It is plausible that this compound induces a distinct metabolic signature.

Table 4: Potential Metabolic Pathways for Investigation with this compound

| Metabolic Pathway | Relevance Based on Propranolol Studies | Potential Research Questions |

|---|---|---|

| Catecholamine Metabolism | Propranolol alters pathways of catecholamine degradation. nih.gov | Does this compound affect the synthesis or breakdown of adrenaline and noradrenaline? |

| Lipid Metabolism | Propranolol shifts lipid profiles toward an anti-inflammatory phenotype. nih.gov | How does this compound impact levels of fatty acids, triglycerides, and phospholipids? |

| Energy Metabolism (e.g., TCA cycle) | Propranolol substantially alters essential energy metabolism pathways. nih.gov | What is the effect of this compound on cellular energy production and utilization? |

| Amino Acid Metabolism | Often interconnected with energy and neurotransmitter pathways. nih.gov | Are specific amino acid concentrations altered, indicating an impact on protein synthesis or other functions? |

Application as a Specialized Pharmacological Probe for Receptor Subtype Research

Although often overshadowed by its more potent (S)-enantiomer, this compound has significant value as a specialized pharmacological tool. mdpi.com Its distinct properties make it useful for dissecting the complex pharmacology of adrenergic receptors and for validating the stereoselectivity of receptor-ligand interactions.

Given that Pronethalol is a non-selective antagonist, this compound can be used in competitive binding assays to characterize the affinity of new, unknown ligands at multiple β-adrenoceptor subtypes (β1, β2, and β3) simultaneously. nih.govbohrium.comdrugbank.com By comparing the displacement of radiolabeled this compound by a novel compound across different receptor subtypes expressed in cell lines, researchers can determine the novel compound's selectivity profile.

Furthermore, because β-blocker activity often resides predominantly in one enantiomer (typically the S-form), the (R)-enantiomer serves as an excellent negative control in experiments designed to study stereospecific effects. mdpi.com Its use can help confirm that an observed biological response is due to interaction with the chiral binding pocket of the target receptor and not due to non-specific or off-target effects. This makes this compound a valuable probe for fundamental research into GPCR structure and function. nih.gov

Table 5: this compound as a Pharmacological Research Tool

| Application | Experimental Use | Scientific Insight Gained |

|---|---|---|

| Competitive Binding Assays | Used as a competitor ligand to determine the affinity of novel compounds. nih.gov | Characterization of the selectivity profile of new ligands for β-adrenoceptor subtypes. |

| Stereoselectivity Studies | Employed as a stereoisomeric control alongside the more active (S)-enantiomer. mdpi.com | Confirmation that a biological effect is mediated by a specific, chiral receptor interaction. |

| Receptor Characterization | Used to probe the binding pockets of wild-type vs. mutant receptors. | Understanding the structural basis of ligand binding and receptor activation. |

| Probe for Non-classical Effects | Investigating biological effects that are not stereoselective. | Differentiating between canonical β-blockade and other potential mechanisms of action. |

Q & A

Q. What is the pharmacological mechanism of (R)-Pronethalol as a beta-adrenergic antagonist?

this compound inhibits beta-adrenergic receptors without intrinsic sympathomimetic activity, primarily blocking cardiac chronotropic and inotropic effects. Methodologically, its selectivity can be assessed via competitive binding assays using radiolabeled ligands (e.g., H-dihydroalprenolol) in isolated cardiac tissue or transfected cell lines. Dose-response curves should compare its potency to other beta-blockers like propranolol .

Q. Which experimental models are validated for studying this compound’s cardiovascular effects?

Key models include:

- Anesthetized cats : For acute hemodynamic responses (e.g., blood pressure changes post-intravenous injection) .

- Mgp–/– mice : To evaluate endothelial stabilization and arteriovenous malformation (AVM) mitigation at 0.15 mg/g doses over 14 days .

- Human trials : Double-blind studies in hypertensive angina patients (e.g., 15 subjects over 3 months) to measure blood pressure reduction (mean 33/23 mmHg at rest) .

Q. How do researchers reconcile historical discontinuation of this compound with its therapeutic potential?

this compound’s tumorigenic effects in murine models halted clinical development in the 1960s . Modern researchers should:

- Conduct comparative toxicity studies using CRISPR-engineered models to isolate carcinogenic pathways.

- Explore low-dose regimens or derivatives to mitigate risks while retaining efficacy.

Advanced Research Questions

Q. What methodological strategies address contradictions in this compound’s hypotensive efficacy across routes of administration?

Intravenous studies in cats showed transient hypotension linked to myocardial suppression, while oral administration in humans yielded sustained effects. To resolve this:

- Perform pharmacokinetic analyses (e.g., LC-MS) to compare bioavailability and metabolite profiles.

- Use telemetry in conscious animal models to eliminate anesthesia-induced artifacts .

Q. How can in vitro and in vivo data on this compound’s Sox2 suppression be translated into clinical applications?

In ReNcell VM cells, 10 μM this compound reduced Sox2 expression to <10% within 48 hours . Researchers should:

- Validate these findings in patient-derived induced pluripotent stem cells (iPSCs).

- Combine transcriptomic (RNA-seq) and proteomic (Western blot) analyses to map downstream pathways.

Q. What experimental designs mitigate bias in long-term toxicity studies of this compound?

- Blinded, randomized trials : Use placebo-controlled cohorts to isolate drug-specific effects.

- Multi-species models : Compare tumorigenicity in mice, rats, and non-rodent species.

- Dose-escalation protocols : Monitor cumulative toxicity thresholds via histopathology and serum biomarkers .

Data Contradictions and Analytical Approaches

Q. Why do some studies report no immediate blood pressure changes post-(R)-Pronethalol infusion in humans?

Dornhorst and Robinson (1962) observed increased forearm blood flow without systemic hypotension. This may arise from:

- Regional vs. systemic effects : Use laser Doppler flowmetry to measure localized vascular resistance.

- Dose dependency : Conduct meta-analyses of existing datasets to identify threshold concentrations for systemic action .

Q. How can researchers validate the role of beta-adrenergic blockade in this compound’s AVM stabilization?

- Knockout models : Compare outcomes in β1/β2 adrenergic receptor KO mice.

- Pharmacological antagonism : Co-administer selective beta-agonists (e.g., isoprenaline) to reverse this compound’s effects .

Methodological Recommendations

- Ethical compliance : Adhere to NIH preclinical guidelines for animal studies, including detailed histopathology reporting .

- Data transparency : Deposit raw datasets in public repositories (e.g., Zenodo) with standardized metadata .

- Statistical rigor : Use mixed-effects models to account for inter-subject variability in human trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.